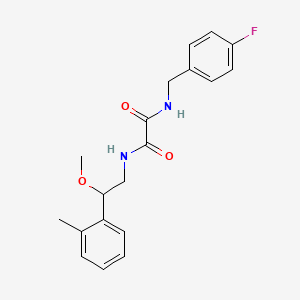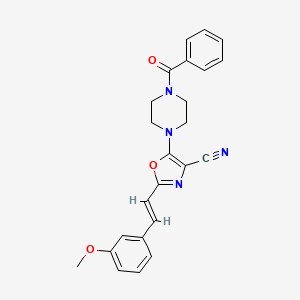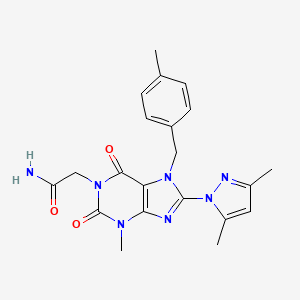![molecular formula C9H14BClFNO2 B2643739 {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride CAS No. 2095165-22-1](/img/structure/B2643739.png)
{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride” is a chemical compound with the InChI code 1S/C9H14BNO2.ClH/c1-11(2)7-8-4-3-5-9(6-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H . It has a molecular weight of 233.48 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C9H13BFNO2.ClH/c1-12(2)6-7-5-8(10(13)14)3-4-9(7)11;/h3-5,13-14H,6H2,1-2H3;1H .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 233.48 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Macrocyclic Chemistry : Boronic acid derivatives, including fluorophenylboronic acids, have been used to create complex macrocyclic structures. These structures are analyzed using X-ray crystallography, providing insights into bond lengths, angles, and intermolecular interactions, significant for understanding the properties of these macrocycles (Fárfan et al., 1999).
Self-assembled Aggregates : Compounds similar to {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride have been used in forming self-assembled aggregates. These aggregates selectively recognize hydrophilic amino and N,N-dimethylamino compounds, transferring them from aqueous solutions to organic media, indicating potential applications in chemical separation or purification processes (Sawada et al., 2000).
Synthesis of Boronic Acid Derivatives : The importance of boronic acids in synthetic chemistry is well-established. They are used in various reactions like Suzuki cross-coupling, Petasis reaction, and in the synthesis of biologically active compounds. Amino-fluorophenyl boronic acids, for instance, are synthesized for specific applications, such as constructing glucose-sensing materials, indicating their relevance in biomedical applications (Das et al., 2003).
Organoboron Heterocycles Synthesis : Condensation reactions involving compounds like this compound can lead to the formation of organoboron heterocycles. These compounds exhibit stability and potential reactivity due to intermolecular interactions, making them significant in the development of novel organic materials (Cook & Niedenzu, 1973).
Fluorescent Probes and Dyes : Fluorophenylboronic acids are integral in synthesizing fluorescent compounds like boron-dipyrromethene (BODIPY) dyes. These compounds have varied applications, from surface analysis to biological imaging, due to their photostability and fluorescence properties (Hecht et al., 2013).
Propiedades
IUPAC Name |
[3-[(dimethylamino)methyl]-4-fluorophenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2.ClH/c1-12(2)6-7-5-8(10(13)14)3-4-9(7)11;/h3-5,13-14H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJRYJMSQXPSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN(C)C)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2643660.png)
![N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide](/img/structure/B2643662.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2643665.png)


![3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one](/img/structure/B2643670.png)
![N-(3-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2643672.png)
![3-[(4-Fluorophenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2643673.png)


![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2643679.png)
